An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-(1,2-benzisoxazol-3-yl)acetate
An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-(1,2-benzisoxazol-3-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(1,2-benzisoxazol-3-yl)acetate is a heterocyclic compound featuring a benzisoxazole core, a scaffold of significant interest in medicinal chemistry.[1][2] The 1,2-benzisoxazole ring system is a "privileged structure," frequently found in biologically active molecules with a wide range of therapeutic applications, including antipsychotic, anticonvulsant, and anti-inflammatory agents.[1] The physicochemical properties of derivatives like Methyl 2-(1,2-benzisoxazol-3-yl)acetate are critical determinants of their pharmacokinetic and pharmacodynamic profiles, influencing their absorption, distribution, metabolism, excretion, and toxicity (ADMET). A thorough understanding of these properties is therefore paramount for its potential development as a therapeutic agent or as a key intermediate in the synthesis of more complex molecules.
This technical guide provides a comprehensive overview of the key physicochemical properties of Methyl 2-(1,2-benzisoxazol-3-yl)acetate, alongside detailed, field-proven experimental protocols for their determination. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data for research and development.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of Methyl 2-(1,2-benzisoxazol-3-yl)acetate is presented below. It is important to note that while some experimental data for related compounds is available, specific experimental values for the title compound are not widely reported in publicly accessible literature. The presented data is a combination of information from chemical suppliers and computational predictions.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₃ | CymitQuimica |
| Molecular Weight | 191.18 g/mol | CymitQuimica |
| CAS Number | 59899-89-7 | CymitQuimica |
| Appearance | Solid or liquid | Hunan Russell Chemicals Technology Co.,Ltd |
| Boiling Point (Predicted) | 377.3 ± 17.0 °C (for the corresponding carboxylic acid) | HRD Pharm |
| Density (Predicted) | 1.394 ± 0.06 g/cm³ (for the corresponding carboxylic acid) | HRD Pharm |
| pKa (Predicted) | 3.60 ± 0.30 (for the corresponding carboxylic acid) | HRD Pharm |
| Solubility | Soluble in Methanol | HRD Pharm |
Experimental Protocols for Physicochemical Characterization
The following sections detail the experimental methodologies for the determination of key physicochemical properties of Methyl 2-(1,2-benzisoxazol-3-yl)acetate. The rationale behind each experimental choice is provided to offer a deeper understanding of the process.
Melting Point Determination
The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.[3][4][5][6] For a pure compound, the melting range is typically narrow.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small amount of finely powdered, dry Methyl 2-(1,2-benzisoxazol-3-yl)acetate is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.
-
Heating Rate: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point to ensure thermal equilibrium.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the last crystal melts is recorded as the completion of melting. This range is reported as the melting point.
Caption: Workflow for Melting Point Determination.
Solubility Assessment
Solubility is a critical parameter for drug development, influencing bioavailability and formulation strategies.[7][8][9][10][11] The "shake-flask" method is the gold standard for determining equilibrium solubility.[7]
Methodology: Shake-Flask Method
-
System Preparation: A surplus amount of Methyl 2-(1,2-benzisoxazol-3-yl)acetate is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline at various pH values, organic solvents) in a sealed container.
-
Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: A sample of the clear supernatant is carefully removed, filtered, and the concentration of the dissolved compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for Solubility Determination.
Lipophilicity (logP) Determination
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a crucial predictor of a drug's membrane permeability and overall ADMET properties.[12][13][14][15][16] The shake-flask method using n-octanol and water is the traditional and most reliable method.[12][13][14][15][16]
Methodology: Shake-Flask logP Determination
-
Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, typically at pH 7.4) are pre-saturated with each other by vigorous mixing followed by separation.
-
Partitioning: A known amount of Methyl 2-(1,2-benzisoxazol-3-yl)acetate is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase.
-
Equilibration: The biphasic mixture is gently agitated for a period sufficient to reach partitioning equilibrium (e.g., 24 hours).
-
Phase Separation and Quantification: The two phases are separated by centrifugation. The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Data Interpretation and Structural Elucidation
Spectroscopic techniques are indispensable for confirming the chemical structure and purity of Methyl 2-(1,2-benzisoxazol-3-yl)acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the number and types of protons and carbons and their connectivity.[17][18][19][20][21]
-
¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons on the benzisoxazole ring, the methylene protons of the acetate group, and the methyl protons of the ester. The chemical shifts, splitting patterns (multiplicity), and integration of these signals will confirm the arrangement of these groups.
-
¹³C NMR: The spectrum will display distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the aromatic ring, the methylene carbon, and the methyl carbon.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[22][23][24][25] For Methyl 2-(1,2-benzisoxazol-3-yl)acetate, key expected absorptions include:
-
C=O stretch (ester): A strong absorption band around 1735-1750 cm⁻¹.[23]
-
C-O stretch (ester): Two or more bands in the 1000-1300 cm⁻¹ region.[23]
-
C=N and C=C stretches (aromatic ring): Absorptions in the 1450-1600 cm⁻¹ region.
-
C-H stretches (aromatic and aliphatic): Absorptions above and below 3000 cm⁻¹, respectively.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.[26][27][28][29][30]
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of Methyl 2-(1,2-benzisoxazol-3-yl)acetate (191.18 g/mol ).
-
Fragmentation Pattern: The fragmentation pattern will provide clues about the stability of different parts of the molecule. Common fragmentation pathways for such esters may involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).
Stability and Storage
The thermal stability of a pharmaceutical compound is crucial for determining its shelf-life and appropriate storage conditions.[31][32][33][34][35]
Methodology: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
-
TGA: This technique measures the change in mass of a sample as a function of temperature. It can be used to determine the decomposition temperature and identify the loss of volatile components.
-
DSC: This method measures the difference in heat flow between a sample and a reference as a function of temperature. It can detect phase transitions such as melting, crystallization, and glass transitions, providing further insight into the thermal stability of the compound.
For long-term storage, Methyl 2-(1,2-benzisoxazol-3-yl)acetate should be kept in a tightly sealed container, protected from light and moisture, and stored at a controlled temperature, as is standard practice for many organic compounds.
Conclusion
This technical guide has outlined the key physicochemical properties of Methyl 2-(1,2-benzisoxazol-3-yl)acetate and provided a framework of robust experimental protocols for their determination. While specific experimental data for this compound remains limited in the public domain, the methodologies presented here offer a clear path for researchers to generate the necessary data for its comprehensive characterization. A thorough understanding and application of these techniques are fundamental to advancing the study of this and other promising heterocyclic compounds in the field of drug discovery and development.
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